molecular formula C9H6ClNS B2382646 4-(3-Chlorophenyl)-1,3-thiazole CAS No. 383145-27-5

4-(3-Chlorophenyl)-1,3-thiazole

Cat. No. B2382646
CAS RN: 383145-27-5
M. Wt: 195.66
InChI Key: KFPWVAITWYKXDQ-UHFFFAOYSA-N
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Description

“4-(3-Chlorophenyl)-1,3-thiazole” is a synthetic compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of branched-chain amino acids (BCAAs) and has been extensively studied for its biochemical and physiological effects.


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves a multistep process. For instance, the synthesis of phenacyl chloride derivatives was carried out through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established and found to be in strong correlation with experimental results .

Scientific Research Applications

Corrosion Inhibition

4-(3-Chlorophenyl)-1,3-thiazole and related derivatives have shown potential as corrosion inhibitors. A study involving quantum chemical and molecular dynamics simulation assessed the corrosion inhibition performances of thiazole and thiadiazole derivatives on iron. The results indicated good agreement with experimental inhibition efficiency, suggesting the effectiveness of such compounds in corrosion protection (Kaya et al., 2016).

Structural and Molecular Studies

Several studies have focused on understanding the molecular structure and electronic properties of compounds containing this compound. These investigations often use density functional theory (DFT) calculations and include spectroscopic identification, molecular docking studies, and analysis of electronic properties (Shanmugapriya et al., 2022). Such research is crucial in pharmaceutical and material sciences for the development of new compounds and materials.

Biological Activities

Compounds with this compound structures have been studied for their biological activities. This includes antimicrobial and antifungal properties, as indicated by studies where these compounds were screened against various bacterial and fungal strains, showing moderate to high activity (Kubba & Rahim, 2018). Such findings are vital for the development of new antimicrobial agents.

Drug Delivery Systems

Research has also explored the use of this compound derivatives in drug delivery systems. For instance, gold nanoparticles stabilized with a complex of this compound have shown promise for enhancing drug delivery, particularly in improving solubility and stability of the drug compounds (Asela et al., 2017).

Anti-Inflammatory Properties

Some derivatives of this compound have been evaluated for their anti-inflammatory activity. These compounds showed inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases, indicating their potential use in treating conditions like asthma and rheumatoid arthritis (Suh et al., 2012).

properties

IUPAC Name

4-(3-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPWVAITWYKXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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